2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol
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Overview
Description
2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the tropane alkaloid family, which is known for its wide array of biological activities . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol has significant potential in various fields of scientific research :
Chemistry: Used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Studied for its potential biological activities, particularly in relation to its structure as a tropane alkaloid.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways . The nitrogen atom within its structure allows it to interact with various biological molecules, potentially affecting neurotransmitter systems and other biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: Another compound within the same family, known for its biological activities.
tert-Butyl ((1R,5S)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate:
N-hydroxy-3-azabicyclo[3.2.1]octan-2-one: Another related compound with interesting chemical properties.
Uniqueness
What sets 2-(3-Azabicyclo[321]octan-8-yl)ethan-1-ol apart from similar compounds is its specific structure, which includes an ethan-1-ol group attached to the bicyclic scaffold
Properties
IUPAC Name |
2-(3-azabicyclo[3.2.1]octan-8-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-4-3-9-7-1-2-8(9)6-10-5-7/h7-11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONHPPLJQTYSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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